4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole
Description
Chemical Identity and Nomenclature
4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the pyrazole ring. The compound’s identity is further defined by its molecular formula, C₅H₆BrClN₂ , and molecular weight of 209.47 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 915707-66-3 |
| IUPAC Name | 4-bromo-3-(chloromethyl)-1-methylpyrazole |
| SMILES Notation | CN1C=C(C(=N1)CCl)Br |
| InChI Key | WHHNKVUVLZLAAM-UHFFFAOYSA-N |
The compound’s nomenclature adheres to the numbering convention of the pyrazole ring, with substituents at positions 1 (methyl), 3 (chloromethyl), and 4 (bromo). Its CAS number and alternative synonyms, such as 4-bromo-3-chloromethyl-1-methylpyrazole, are widely recognized in chemical databases.
Structural Characteristics and Molecular Geometry
The molecular structure of this compound features a five-membered aromatic pyrazole ring with three distinct substituents:
- A methyl group at position 1.
- A chloromethyl group at position 3.
- A bromine atom at position 4.
X-ray crystallographic studies of analogous pyrazole derivatives reveal a planar ring geometry, with bond lengths consistent with aromatic delocalization. Key structural parameters include:
| Parameter | Value |
|---|---|
| C–N bond length | ~1.33 Å |
| N–N bond length | ~1.35 Å |
| Dihedral angle (substituents) | 0–5° (planar arrangement) |
The chloromethyl group at position 3 introduces steric and electronic effects, influencing reactivity in nucleophilic substitution reactions. The bromine atom at position 4 enhances electrophilicity, enabling cross-coupling reactions such as Suzuki-Miyaura transformations.
Historical Context in Heterocyclic Chemistry
Pyrazoles, first synthesized by Ludwig Knorr in 1883 via the condensation of acetylene and diazomethane, have evolved into a cornerstone of heterocyclic chemistry. The introduction of halogenated substituents, such as bromine and chloromethyl groups, emerged in the mid-20th century to modulate electronic properties and reactivity.
This compound represents a modern iteration of these efforts, combining functional groups that enable diverse synthetic applications. Its development parallels advances in regioselective halogenation and alkylation techniques, which allow precise control over substitution patterns. For example, the compound’s synthesis often involves:
- Bromination of 3-chloromethyl-1-methylpyrazole precursors using N-bromosuccinimide (NBS).
- Alkylation of pyrazole intermediates with chloromethylating agents like chloromethyl methyl ether.
Properties
IUPAC Name |
4-bromo-3-(chloromethyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2/c1-9-3-4(6)5(2-7)8-9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNKVUVLZLAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640419 | |
| Record name | 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-66-3 | |
| Record name | 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-(chloromethyl)-1-methyl-1H-pyrazole. This can be achieved using bromine (Br₂) in the presence of a suitable catalyst such as iron(III) bromide (FeBr₃) under controlled conditions to ensure selective bromination at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine or chloromethyl groups under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed depend on the specific reaction and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde.
Scientific Research Applications
4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole
- CAS Number : 915707-66-3
- Molecular Formula : C₅H₆BrClN₂
- Molecular Weight : 209.47 g/mol
- Purity : 100% (industrial/scientific grade) .
Synthesis :
The compound is synthesized via alkylation or halogenation of pyrazole precursors. For example, methylation of pyrazol-3-ol derivatives using methyl iodide/sodium hydride is a common route . Recent studies highlight optimized synthetic protocols yielding higher purity and efficiency compared to older methods .
Applications :
Primarily used in industrial and scientific research, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its chloromethyl and bromo groups enable diverse functionalization .
Comparison with Structural Analogs
Substituent Variations in Pyrazole Derivatives
The following table summarizes key analogs and their substituent-driven differences:
Biological Activity
4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 4-Bromo-1-methyl-1H-pyrazole | Escherichia coli | 64 µg/mL |
| 4-Chloro-3-methyl-1H-pyrazole | Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the presence of halogen substituents enhances the antimicrobial efficacy of pyrazole compounds, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Anticancer Activity
The anticancer potential of pyrazoles has been explored in various studies. For example, a derivative similar to this compound was tested against multiple cancer cell lines, demonstrating promising results.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The compound exhibited an IC50 value ranging from 0.23 to 1.15 µM against several cancer types, indicating substantial growth inhibition .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Pyrazoles can inhibit enzymes critical for bacterial and cancer cell survival.
- Disruption of DNA Synthesis: Some derivatives interfere with nucleic acid synthesis, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
